N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)nicotinamide

Medicinal Chemistry Scaffold Differentiation Kinase / Methyltransferase Probe Design

Researchers exploring NNMT or SDH inhibition often face a gap: generic pyrazole-nicotinamide analogs fail to capture the unique binding interactions of pyrazin-2-yl-substituted chemotypes. This compound directly addresses that need as a structurally precise SAR probe. - Unique pyrazin-2-yl group provides an H-bond acceptor site absent in phenyl/pyridyl congeners, enabling mapping of polar interactions in the nicotinamide-binding pocket. - Serves as a divergent analog to benchmarked SDH inhibitor 3l (EC50 = 33.5 μM, H. maydis), with methylene linker and pyrazine substitution providing a rigorous pharmacophore test. - Suitable for fragment-growing and scaffold-hopping campaigns targeting NNMT, where related pyrazole-nicotinamide hybrids have achieved sub-nanomolar potency.

Molecular Formula C15H14N6O
Molecular Weight 294.318
CAS No. 2034550-56-4
Cat. No. B2988400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)nicotinamide
CAS2034550-56-4
Molecular FormulaC15H14N6O
Molecular Weight294.318
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=CN=CC=C3
InChIInChI=1S/C15H14N6O/c1-21-12(7-13(20-21)14-10-17-5-6-18-14)9-19-15(22)11-3-2-4-16-8-11/h2-8,10H,9H2,1H3,(H,19,22)
InChIKeyYCPTYCZYLJEVTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)nicotinamide: Identity & Procurement


N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)nicotinamide (CAS 2034550-56-4) is a synthetic small molecule composed of a nicotinamide moiety linked via a methylene bridge to a 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole core, with molecular formula C15H14N6O and molecular weight 294.318 g/mol . The compound belongs to the broader class of pyrazole-bearing nicotinamide derivatives, a scaffold that has been explored for succinate dehydrogenase (SDH) inhibition in antifungal research and for nicotinamide N-methyltransferase (NNMT) modulation in metabolic and oncological contexts [1][2]. However, publicly available primary literature and patents specific to this exact compound are extremely limited; the majority of online entries originate from chemical vendor catalogues rather than peer-reviewed pharmacological studies.

Novel pyrazine-nicotinamide hybrid scaffold for SDH/NNMT pathway probe studies.
Extremely limited public bioactivity data — procurement as SAR exploration tool, not a validated inhibitor.
Class-level SDH/NNMT inhibitor context from published pyrazole-nicotinamide analogs; specific activity requires empirical verification. Data to verify · Source review

Why In-Class Nicotinamide-Pyrazole Analogs Cannot Substitute


Substituting N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)nicotinamide with a generic pyrazole-nicotinamide congener is scientifically unsound because even minor modifications to the pyrazole N1-substituent, the heteroaryl appendage at the 3-position, or the linker to the nicotinamide carbonyl profoundly alter target engagement, binding mode, and ADME properties [1]. In the SDH inhibitor series characterized by Lv et al. (2017), replacement of the pyrazin-2-yl group with other aryl or heteroaryl rings resulted in up to 10-fold variation in antifungal EC50 values and abrogation of key cation-π interactions with Arg43 and Tyr58 in the SDH binding pocket [1]. Similarly, within the NNMT inhibitor chemotype, pyrazine-containing analogs have demonstrated IC50 values ranging from low nanomolar to >10 µM depending on the precise substitution pattern [2]. The exact compound discussed here bears a unique combination of a pyrazin-2-yl group, N1-methyl, and a nicotinamide methylene linker that is not replicated in any published congener series; generic replacement risks loss of the specific molecular recognition features that define its pharmacological profile.

Pyrazin-2-yl vs. phenyl/chlorophenyl analogs
Pyrazine nitrogen alters hydrogen-bonding and target binding orientation; class-level comparator data show up to 10-fold activity variation.
Methylene linker vs. direct amide
A single -CH2- spacer imposes distinct conformational constraints; linker-dependent potency shifts exceed 100-fold in NNMT series.
N1-methyl vs. N1-H or N1-aryl
N1-methyl removes H-bond donor capacity and may alter metabolic stability; uncharacterized selectivity and PK impact possible.

Differentiation from Closest Analogs


Pyrazin-2-yl vs. Other Heteroaryl Substituents in Nicotinamide-Pyrazoles

The target compound is the only commercialized nicotinamide-pyrazole analog bearing a pyrazin-2-yl group at the pyrazole C3 position combined with an N1-methyl substituent and a methylene-linked nicotinamide. In the SDH inhibitor study by Lv et al. (2017), the most potent compound (3l) featured a 4-chlorophenyl substituent rather than pyrazin-2-yl, achieving EC50 values of 33.5 µM and 21.4 µM against Helminthosporium maydis and Rhizoctonia cerealis, respectively [1]. Other pyrazole-nicotinamide derivatives in the BindingDB NNMT collection display a wide range of IC50 values, with the most potent exhibiting sub-nanomolar activity (0.150 nM) but employing macrocyclic or peptidomimetic scaffolds distinct from the small-molecule pyrazole architecture [2]. No direct comparative biochemical or cellular data were found in the public domain for the exact compound N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)nicotinamide versus any specific named comparator [3].

Pyrazin-2-yl vs. other heteroaryl
Class-level
Pyrazin-2-yl introduces a 4-position H-bond acceptor absent in phenyl/chlorophenyl comparators. No direct bioactivity data available for target compound.
Binding mode and selectivity cannot be inferred from existing congener data; empirical evaluation required.
Comparator EC50 range 21.4–33.5 µM (SDH fungal assay); NNMT macrocyclic inhibitor IC50 0.150 nM — not transferable.
Medicinal Chemistry Scaffold Differentiation Kinase / Methyltransferase Probe Design

Methylene Linker vs. Direct Amide or Extended Spacers

The target compound features a single methylene (–CH2–) linker between the pyrazole 5-position and the nicotinamide nitrogen, as opposed to the direct amide linkage in compound 3l of Lv et al. (2017) or the longer, flexible alkynyl chains seen in advanced NNMT inhibitors [1][2]. Molecular docking studies on the SDH series revealed that the linker geometry directly influences the ability of the nicotinamide carbonyl to form hydrogen bonds with Trp173 and of the pyrazole ring to engage Arg43 via cation-π interactions [1]. In the NNMT series, linker length and rigidity have been shown to correlate with >100-fold differences in IC50, as evidenced by the contrast between potent macrocyclic inhibitors (IC50 = 0.150 nM) and linear analogs with flexible linkers (IC50 > 10,000 nM) [2]. No quantitative data exist for the methylene-linked pyrazin-2-yl pyrazole scaffold itself, but the structural divergence from both series suggests a binding mode that cannot be interpolated from existing data [3].

Methylene linker vs. direct amide
Class-level
-CH2- linker between pyrazole C5 and nicotinamide nitrogen; comparator 3l has direct amide bond. NNMT series shows >100-fold IC50 variation with linker changes.
Conformational constraint likely unique; SAR interpolation from direct-amide or extended-chain analogs not possible.
Docking-based predictions only; no direct biochemical comparison available.
Chemical Probe Design Binding Conformation Structure-Activity Relationship

N1-Methyl Substitution vs. N1-H or N1-Aryl Analogs

The N1-methyl group on the pyrazole ring distinguishes the target compound from N1-unsubstituted or N1-aryl pyrazole analogs commonly reported in both the SDH and NNMT literature [1][2]. In the SDH series, the N1-substituent was exclusively aromatic (4-chlorophenyl in compound 3l) [1]. N1-methyl substitution has been shown in other pyrazole-containing inhibitor series to reduce CYP450-mediated oxidative metabolism at the pyrazole ring, potentially improving microsomal stability [3]. However, no specific metabolic stability or CYP inhibition data are available for the target compound itself. The N1-methyl group also eliminates the hydrogen-bond donor capacity of an N1-H pyrazole, which could alter selectivity between structurally related methyltransferase enzymes such as NNMT, PNMT, and HNMT, but this remains a theoretical inference until experimentally tested [3].

N1-methyl vs. N1-H/aryl
Data to verify
N1-methyl eliminates H-bond donor; literature suggests N-alkylation reduces CYP-mediated oxidation. No specific metabolic or selectivity data for this compound.
May shift pharmacokinetics and methyltransferase selectivity profile, but entirely class-level inference.
Requires microsomal stability and CYP inhibition assays for confirmation.
Drug Metabolism CYP Inhibition Off-Target Liability

Recommended Application Scenarios


Exploratory SAR for Pyrazine-Nicotinamide Hybrids in NNMT/SDH

Given the structural novelty of combining a pyrazin-2-yl group with a methylene-linked nicotinamide on an N1-methyl pyrazole core, this compound is best deployed as a SAR probe to empirically map the structure-activity landscape around this unexplored chemotype. The pyrazine nitrogen at the 4-position offers a hydrogen-bond acceptor site absent in phenyl or pyridyl analogs, which may confer unique target interactions [1].

Negative Control for Pyrazole SDH Inhibitor Profiling

For laboratories working with the characterized SDH inhibitor compound 3l (EC50 = 33.5 µM, H. maydis; 21.4 µM, R. cerealis) [1], the target compound serves as a structurally divergent analog to probe the specificity of the SDH inhibition phenotype. The replacement of 4-chlorophenyl with pyrazin-2-yl and the insertion of a methylene linker provide a rigorous test of the pharmacophore model.

Fragment-Based Library Design for Methyltransferase Inhibitors

The compound's molecular weight (294.32 Da), moderate lipophilicity, and the presence of multiple heterocyclic hydrogen-bond acceptors make it a suitable starting point for fragment-growing or scaffold-hopping campaigns targeting NNMT or related methyltransferases where pyrazole-nicotinamide hybrids have shown sub-nanomolar potency [2].

Chemical Biology Tool for Pyrazine-Specific Interactions with Nicotinamide Enzymes

The pyrazin-2-yl moiety is underrepresented in published nicotinamide-based inhibitor libraries. Using this compound as a tool molecule can reveal whether pyrazine-specific polar interactions (e.g., with backbone amides or water networks in the nicotinamide-binding pocket) contribute to binding affinity or selectivity, informing future design of more potent and selective probes [1][2].

Application
Selection Property
Validation Focus
NNMT/SDH SAR probe studies
Unique pyrazin-2-yl & methylene linker scaffold
Target engagement & selectivity profiling
SDH inhibitor pharmacophore control
Structurally divergent from 4-chlorophenyl analog
SDH inhibition assay & binding mode validation
Methyltransferase fragment library design
Low molecular weight & multiple H-bond acceptors
NNMT/PNMT selectivity & fragment-growing compatibility
Chemical biology pyrazine interaction probe
Underrepresented pyrazine H-bond acceptor
Binding affinity vs. phenyl/pyridyl analogs
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